3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone involves various chemical reactions and catalysts. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with iron and hydrochloric acid . Similarly, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone using mesitylene as a solvent and methanesulfonic acid as a catalyst . These methods demonstrate the versatility in synthesizing fluorinated compounds with potential applications in material science.

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl

Applications De Recherche Scientifique

Antiandrogen Activity

3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone exhibits partial androgen agonist activity. It is part of a series of compounds studied for their antiandrogen properties, showing potential for the treatment of androgen-responsive diseases. This was demonstrated in a study on nonsteroidal antiandrogens, which included derivatives with a trifluoromethyl group (Tucker, Crook, & Chesterson, 1988).

Crystal and Molecular Structure Studies

The compound's structure has been analyzed to understand its biological activity. Different isomers of this compound show varying biological activities, with research focusing on their crystal structures to determine activity correlations (Allen, Trotter, & Rogers, 1971).

Multiple Arylation via C-C and C-H Bond Cleavages

In a study, 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone was involved in a palladium-catalyzed reaction, demonstrating unique multiple arylation via successive C-C and C-H bond cleavages. This process yields various chemically significant products (Wakui et al., 2004).

1,4-N-->O Shift in Bicalutamide Derivative

A novel 1,4-N-->O migration in a bicalutamide derivative, involving 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, was observed under specific conditions. This study highlights the compound's potential in complex chemical reactions (Patil et al., 2006).

Base-Catalyzed Acyloin Rearrangements

The compound is used in base-catalyzed α-ketol rearrangements. These reactions yield isomeric 1-hydroxypropan-2-ones, which are valuable synthetic intermediates for various organic compounds (Hall, Ferreira, & Roux, 1980).

Quantum Mechanical Calculations and Spectroscopic Investigations

Detailed quantum mechanical calculations and spectroscopic investigations have been conducted on derivatives of 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, providing insights into its molecular structure and vibrational frequencies, which are crucial for understanding its chemical properties (Govindasamy & Gunasekaran, 2015).

Hemoglobin Oxygen Affinity Decreasing Agents

Some derivatives of the compound have been studied as potential hemoglobin oxygen affinity decreasing agents. This research opens avenues for its application in clinical areas needing reversal of depleted oxygen supply (Randad et al., 1991).

Nonlinear Optical Properties

Derivatives of 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone have been synthesized and studied for their third-order nonlinear optical properties, indicating potential applications in optical devices such as limiters and switches (Naseema et al., 2010).

Propriétés

IUPAC Name |

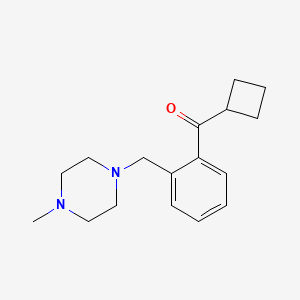

3-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-2-4-13(5-3-12)6-11-16(21)14-7-9-15(10-8-14)17(18,19)20/h2-5,7-10H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQCPXBMGSEYLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644139 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898769-04-5 |

Source

|

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)